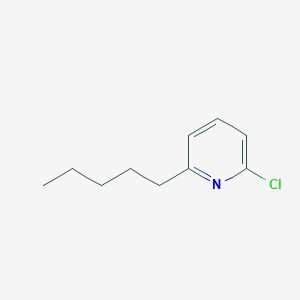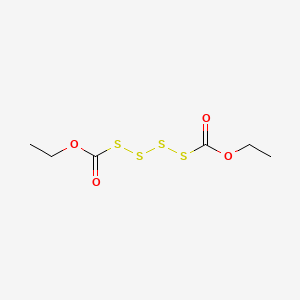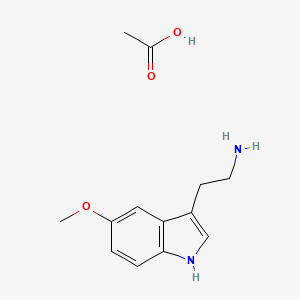
acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is structurally related to indole-3-acetic acid, a well-known plant hormone involved in various growth and developmental processes .
Preparation Methods
The synthesis of acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where phenylhydrazine hydrochloride reacts with a suitable ketone or aldehyde in the presence of an acid catalyst . Another approach is the condensation of 4-methoxyphenylhydrazine hydrochloride with ethyl levulinate, followed by cyclization to form the indole ring . Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Scientific Research Applications
Acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. In plants, it acts as a hormone that regulates growth and development by modulating gene expression and signaling pathways . In medicinal applications, the compound may exert its effects by binding to specific receptors or enzymes, thereby influencing cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar compounds to acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine include:
Indole-3-acetic acid: A plant hormone with similar structural features and biological functions.
5-Methoxytryptamine: A derivative with similar indole structure but different functional groups, leading to distinct biological activities.
1-Benzyl-5-methoxy-2-methyl-1H-indol-3-yl)acetic acid: Another indole derivative with variations in the substituents on the indole ring, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
52191-22-7 |
|---|---|
Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
acetic acid;2-(5-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H14N2O.C2H4O2/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11;1-2(3)4/h2-3,6-7,13H,4-5,12H2,1H3;1H3,(H,3,4) |
InChI Key |
MYOVKACJWVOICD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC2=C(C=C1)NC=C2CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


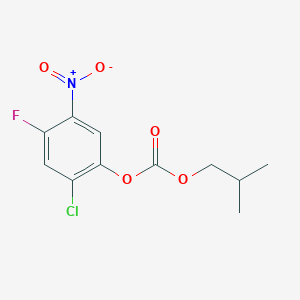
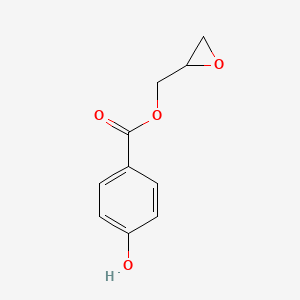
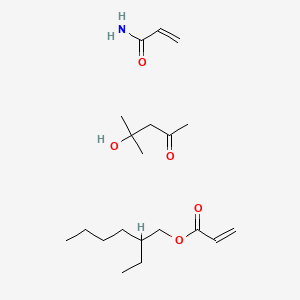
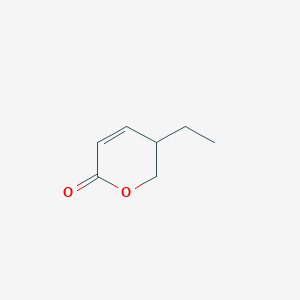

![N-(6-fluorobenzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B14142083.png)
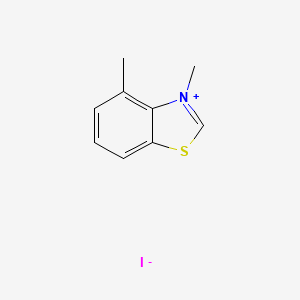
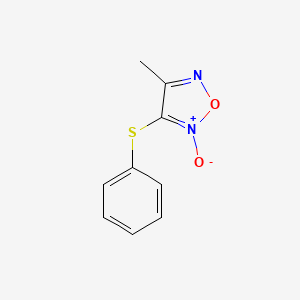
![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14142117.png)
